

Technical Guide: (2S,3R)-8(9)-Epoxyeicosatrienoic Acid-d11

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Compound of Interest

Compound Name: (2S,3R)-8(9)-EET-d11

Cat. No.: B15599533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2S,3R)-8(9)-epoxyeicosatrienoic acid-d11 ((2S,3R)-8(9)-EET-d11), a deuterated analog of a bioactive lipid metabolite. This document covers its availability, primary applications as an internal standard in mass spectrometry, relevant experimental protocols, and associated signaling pathways.

Supplier Information and Product Specifications

The enantiomerically pure (2S,3R)-8(9)-EET-d11, which corresponds to (8S,9R)-EET-d11, is not commonly available from major chemical suppliers. Instead, it is typically sold as a racemic mixture, (±)8(9)-EET-d11, containing both the (8S,9R) and (8R,9S) enantiomers. This deuterated standard is primarily intended for use as an internal standard for the quantification of the endogenous, non-deuterated (±)8(9)-EET by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^[1]

Below is a summary of the available product and its specifications from a leading supplier.

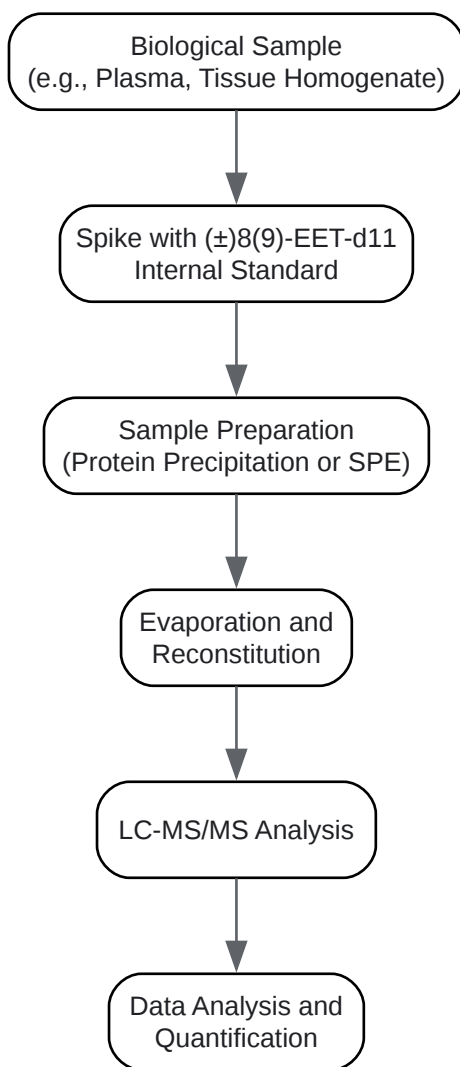
Product Name	Supplier	Catalog Number	Molecular Formula	Formula Weight	Purity	Formulation	Storage
(±)8(9)-EET-d11	Cayman Chemical	1000953 2	C ₂₀ H ₂₁ D ₁₁ O ₃	331.5 g/mol	≥99% deuterated forms (d ₁ -d ₁₁)	A solution in ethanol	-20°C

Experimental Protocols: Quantification of 8,9-EET using (±)8(9)-EET-d11 Internal Standard

The primary application of (±)8(9)-EET-d11 is as an internal standard in isotope dilution mass spectrometry to accurately quantify the levels of endogenous 8,9-EET in biological samples. The near-identical physicochemical properties of the deuterated standard to the natural analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

2.1. General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the quantification of eicosanoids like 8,9-EET from biological samples using a deuterated internal standard.



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Typical workflow for quantitative bioanalysis.

2.2. Detailed Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a generalized procedure for the extraction and quantification of 8,9-EET from plasma samples.

Materials:

- Plasma sample
- (±)8(9)-EET-d11 internal standard stock solution (e.g., in ethanol)

- Acetonitrile (ACN), cold, with 0.1% formic acid (for protein precipitation)
- Methanol (MeOH)
- Water with 0.1% formic acid
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC vials
- LC-MS/MS system with a C18 column

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - In a microcentrifuge tube, aliquot 100 μ L of the plasma sample.
 - Add a known amount of the (\pm)8(9)-EET-d11 internal standard stock solution to the plasma sample. The amount should be comparable to the expected endogenous levels of 8,9-EET.
 - Vortex briefly to mix.
- Protein Precipitation:
 - Add 300 μ L of cold ACN with 0.1% formic acid to the sample.
 - Vortex vigorously for 1 minute to ensure complete protein precipitation.[\[2\]](#)
 - Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

- Solid-Phase Extraction (SPE) (Optional, for cleaner samples):
 - Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
 - Elute the eicosanoids with 1 mL of methanol into a clean collection tube.[\[3\]](#)
- Evaporation and Reconstitution:
 - Evaporate the supernatant (from protein precipitation) or the eluate (from SPE) to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 50-100 μ L of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[\[3\]](#)
 - Vortex to dissolve the residue and transfer the solution to an LC vial.
- LC-MS/MS Analysis:
 - Chromatography: Separate the eicosanoids on a C18 column using a gradient elution.
 - Mobile Phase A: Water with 0.02% acetic acid
 - Mobile Phase B: Acetonitrile/Methanol mixture
 - A suitable gradient will separate EETs from other eicosanoids.
 - Mass Spectrometry:
 - Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
 - Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 8,9-EET and its deuterated internal standard, 8,9-EET-d11.

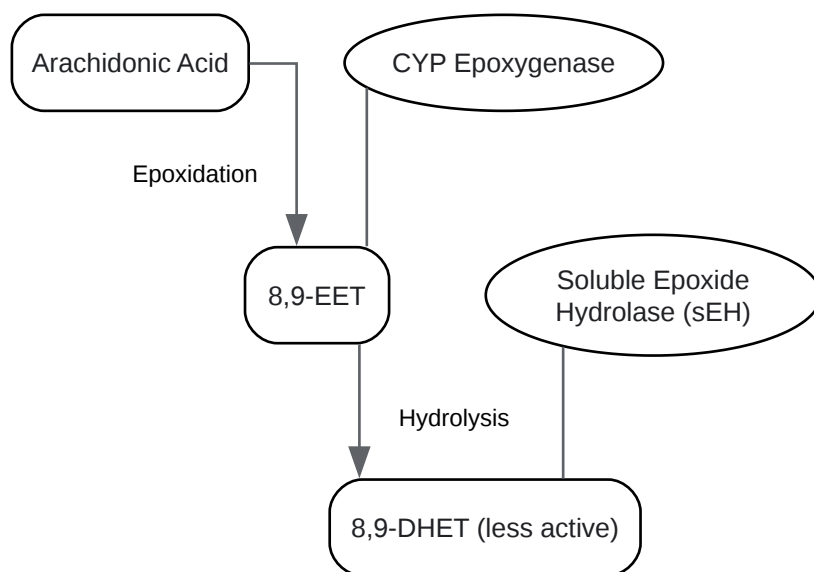
- Quantification:
 - Calculate the ratio of the peak area of the endogenous 8,9-EET to the peak area of the (\pm)8(9)-EET-d11 internal standard.
 - Determine the concentration of 8,9-EET in the original sample by comparing this ratio to a standard curve prepared with known amounts of non-deuterated 8,9-EET and a fixed amount of the internal standard.

Signaling Pathways Involving 8,9-EET

8,9-EET is a bioactive lipid that acts as a signaling molecule in various physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[4] Its effects are mediated through several signaling pathways.

3.1. Biosynthesis and Metabolism of 8,9-EET

8,9-EET is synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[5][6] It is then rapidly metabolized to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH).[6][7]

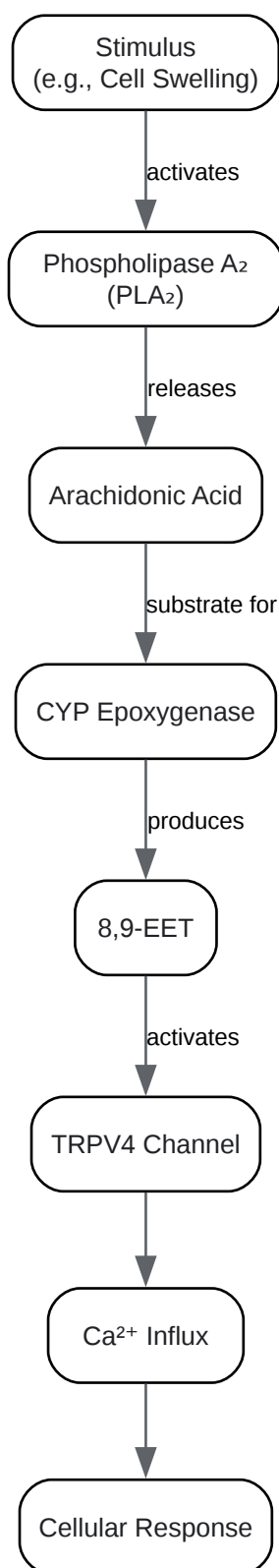


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Biosynthesis and metabolism of 8,9-EET.

3.2. Activation of TRPV4 Channels

8,9-EET has been shown to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca^{2+} -permeable non-selective cation channel.[8] This activation can be part of a response to stimuli like cell swelling.

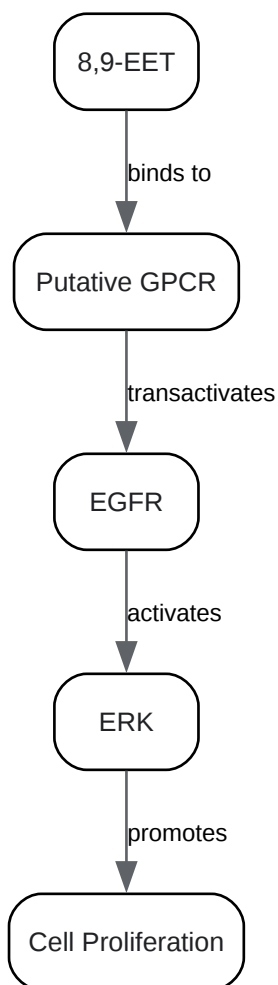


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8,9-EET-mediated activation of TRPV4 channels.

3.3. G-Protein Coupled Receptor (GPCR) and MAPK Signaling

While a specific high-affinity GPCR for EETs has not been definitively identified, evidence suggests that 8,9-EET can signal through GPCRs, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[9][10] This can influence processes like cell proliferation.



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Putative GPCR and MAPK signaling by 8,9-EET.

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